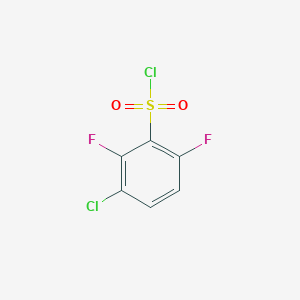

3-Chloro-2,6-difluorobenzenesulfonyl chloride

Description

3-Chloro-2,6-difluorobenzenesulfonyl chloride (CAS: 261762-43-0, molecular formula: C₆H₂ClF₂SO₂Cl) is a halogenated aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group at the 1-position, with chlorine and fluorine substituents at the 3- and 2,6-positions, respectively. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of sulfonamides, sulfonic esters, and other derivatives via nucleophilic substitution reactions . Its reactivity is influenced by the electron-withdrawing effects of the sulfonyl chloride group and the steric/electronic contributions of the chloro and fluoro substituents.

Key physical properties include a molecular weight of 245.05 g/mol and moisture sensitivity, necessitating storage under inert conditions (e.g., nitrogen or argon) at 2–8°C .

Properties

IUPAC Name |

3-chloro-2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAXNMHNWLETHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation of Difluorobenzene Derivatives

One of the most common methods involves chlorosulfonation of fluorinated benzene compounds, which are first prepared through lithiation and subsequent sulfonation steps:

Step 1: Lithiation of Difluorobenzene

Difluorobenzene is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (around -78°C) in an aprotic solvent like diethyl ether. This generates a highly reactive difluorophenyllithium intermediate.

Step 2: Sulfonation with Sulfuryl Chloride

The lithiation intermediate reacts with sulfuryl chloride (SO₂Cl₂), which introduces the sulfonyl chloride group onto the aromatic ring, yielding the sulfonyl chloride derivative.

Step 3: Chlorination at the 3-position

The chlorination at the 3-position (meta to the existing fluorines) can be achieved via controlled chlorination reactions, often facilitated by the electrophilic nature of sulfuryl chloride or other chlorinating agents under specific conditions.

Alternative Route: Chlorination of Pre-formed Difluorobenzenesulfonyl Chloride

Alternatively, pre-formed 2,6-difluorobenzenesulfonyl chloride can be selectively chlorinated at the 3-position using chlorinating agents such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) under controlled conditions, although regioselectivity must be carefully managed.

Reaction Conditions and Parameters

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Lithiation | n-Butyllithium | Diethyl ether | -78°C | 3 hours | Precise temperature control is critical to avoid over-lithiation |

| Sulfonation | Sulfuryl chloride | Diethyl ether | -60°C | 20-30 mins | Flushing SO₂ ensures complete sulfonation |

| Chlorination | PCl₃ or SOCl₂ | Toluene or chlorinated solvents | Reflux | Variable | Regioselectivity depends on reaction conditions |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Lithiation + Sulfonation | Difluorobenzene | n-BuLi, SO₂Cl₂ | -78°C to room temp | Moderate to high | Precise temperature control needed |

| Direct Chlorination | 2,6-Difluorobenzenesulfonyl chloride | PCl₃ or SOCl₂ | Reflux | Variable | Regioselectivity challenges |

| Industrial Process | Fluorinated benzene derivatives | Sulfuryl chloride, chlorinating agents | Controlled industrial reactors | High | Scale-up involves rigorous process control |

Research Findings and Notes

Reaction Efficiency: The lithiation-sulfonation route is favored for its regioselectivity, allowing for precise substitution at the 3-position relative to fluorine atoms, which is essential for obtaining the desired compound with high purity.

Temperature Control: Maintaining low temperatures (-78°C to -60°C) during lithiation and sulfonation steps is crucial to prevent side reactions and over-chlorination.

Yield Data: Laboratory synthesis yields typically range from 60% to 85%, depending on reaction optimization. Industrial processes aim for yields exceeding 90% with continuous flow reactors and optimized conditions.

Safety Considerations: Handling sulfuryl chloride and chlorinating agents requires appropriate safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.

Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Chloro-2,6-difluorobenzenesulfonyl chloride can be categorized into several key areas:

Pharmaceutical Development

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an important intermediate in the synthesis of various APIs. Its reactivity allows for the formation of sulfonamides and sulfonate esters, which are critical in drug formulation.

- Modification of Drug Candidates : It is used to modify existing drug candidates to enhance their efficacy or reduce side effects. For instance, it can be employed to introduce functional groups that improve solubility or bioavailability .

Agrochemical Production

- Development of Herbicides and Pesticides : The compound is utilized in the synthesis of agrochemicals, including herbicides and pesticides. Its ability to form stable sulfonyl derivatives makes it valuable for creating compounds with specific biological activity against pests.

Biological Research

- Biomolecule Modification : In biological studies, this compound is used to modify biomolecules such as proteins and nucleic acids. This modification helps in studying their interactions and functions within biochemical pathways.

- Targeting Pro-inflammatory Pathways : Research indicates that compounds derived from this sulfonyl chloride can act as antagonists for receptors involved in inflammatory responses, making them potential candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of various sulfonamide derivatives using this compound. The reaction involved treating amines with the sulfonyl chloride under controlled conditions to yield high-purity products. The derivatives showed promising antibacterial activity, indicating their potential as new therapeutic agents.

Case Study 2: Agrochemical Applications

In another research project focusing on agrochemicals, scientists synthesized several herbicide candidates using this compound. The resulting products exhibited effective weed control in preliminary field trials, showcasing the compound's utility in developing environmentally friendly agricultural solutions.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorobenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-chloro-2,6-difluorobenzenesulfonyl chloride and its analogs:

Reactivity and Electronic Effects

- Electrophilicity : The sulfonyl chloride group in this compound is more electron-withdrawing than the benzoyl chloride group in its analog (C₇H₂Cl₂F₂O), making the former more reactive in nucleophilic substitutions (e.g., with amines or alcohols) .

- Substituent Effects :

- The chloro substituent at position 3 enhances electrophilicity at the sulfonyl chloride group via inductive effects but introduces steric hindrance.

- Fluorine at 2,6-positions directs electrophilic reactions to the para position relative to the sulfonyl group .

- In 3-ethoxy-2,6-difluorobenzenesulfonyl chloride , the ethoxy group donates electron density via resonance, reducing the sulfonyl chloride’s reactivity compared to the chloro-containing analog .

Research Findings and Gaps

- Synthetic Routes : Evidence suggests chlorosulfonation (e.g., using ClSO₃H) is a plausible route for synthesizing this compound, akin to methods described for 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride .

- Safety Data: Limited hazard information is available for many analogs (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride), highlighting a need for comprehensive toxicological studies .

Biological Activity

3-Chloro-2,6-difluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₂ClF₂O₂S

- Molecular Weight : 202.09 g/mol

- CAS Number : 1208077-31-9

- Structure : The compound features a sulfonyl chloride group attached to a difluorobenzene ring, which contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.

- Protein Binding : The compound can bind to specific proteins, affecting their structure and function. This interaction is crucial for the development of enzyme inhibitors and receptor antagonists.

- Cellular Effects : It influences cellular metabolism and gene expression, leading to significant changes in cell behavior under different conditions.

Biological Activity

The biological activities of this compound include:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antibacterial properties against a range of pathogens. Its mechanism often involves disruption of bacterial cell wall synthesis.

- Anticancer Potential : Studies indicate that the compound may have anticancer properties by inhibiting specific cancer-related pathways, particularly in colorectal cancer models. For instance, it has been noted for its potential in suppressing the proliferation of cancer cells by targeting key signaling pathways such as MAPK.

Case Studies

- Antibacterial Activity :

- Anticancer Studies :

- Biochemical Pathways :

Data Table: Biological Activities and Effects

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-chloro-2,6-difluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Answer : Common routes involve sulfonation of substituted benzene derivatives. For example, chlorosulfonation of 3-chloro-2,6-difluorobenzene using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) under controlled temperatures (0–5°C) is typical. Side reactions, such as over-sulfonation or hydrolysis, can reduce yields. Precise stoichiometry (e.g., 1:1.2 molar ratio of substrate to ClSO₃H) and anhydrous conditions are critical . Post-synthesis purification via fractional distillation or recrystallization (using non-polar solvents like hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹⁹F NMR : Distinct signals for fluorine atoms at C2 and C6 positions (δ ≈ -110 to -120 ppm for aromatic F).

- ³⁵Cl NMR : Chlorine substituents exhibit characteristic splitting patterns (e.g., J₃-Cl coupling with adjacent groups).

- IR Spectroscopy : Strong S=O stretching (~1360–1370 cm⁻¹) and C-Cl stretching (~550–600 cm⁻¹) bands confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 227 (M⁺) with fragmentation patterns reflecting loss of Cl or SO₂ groups.

Q. What safety protocols are essential when handling this compound?

- Answer : Due to its reactivity (hydrolysis-sensitive sulfonyl chloride group) and toxicity:

- Use glove boxes or fume hoods to avoid inhalation (R20/21/22 hazard code) .

- Wear acid-resistant gloves (e.g., nitrile) and eye protection (S36/37/39 safety code) .

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electron density distributions and Fukui indices to identify reactive sites. For example:

- The sulfonyl chloride group (SO₂Cl) has high electrophilicity due to electron-withdrawing F/Cl substituents, favoring nucleophilic attack at sulfur.

- Meta-chlorine’s steric effects may hinder para-substitution in aryl reactions. Compare with experimental kinetic data to validate computational predictions .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts in amidation reactions)?

- Answer :

- Mechanistic Analysis : Trace moisture may hydrolyze SO₂Cl to sulfonic acid, competing with desired amide formation. Use Karl Fischer titration to confirm anhydrous conditions.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) can suppress side reactions in coupling steps.

- In Situ Monitoring : Real-time IR or HPLC detects intermediates (e.g., sulfonic acid derivatives) to adjust reaction parameters .

Q. How does substituent electronic effects (F/Cl) influence the compound’s stability in acidic vs. basic environments?

- Answer :

- Acidic Conditions : Fluorine’s strong electron-withdrawing effect stabilizes the sulfonyl chloride group against hydrolysis.

- Basic Conditions : OH⁻ nucleophiles attack the electrophilic sulfur, forming sulfonate salts. Chlorine’s inductive effect accelerates this degradation.

- Experimental Validation : Conduct pH-dependent stability studies (e.g., 1H NMR in D₂O/CD₃OD mixtures) to quantify hydrolysis rates .

Methodological Considerations

- Data Tables :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 227.03 g/mol | |

| Boiling Point | 215–220°C (estimated) | |

| ¹⁹F NMR (CDCl₃) | δ -112.5 (C2-F), -118.7 (C6-F) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.